Methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4(9)6-8-5(3-12-6)7(10)11-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANREAOUFKTXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives, including methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate, exhibit significant antimicrobial properties. For instance, compounds with thiazole rings have been shown to inhibit the growth of various bacteria and fungi. A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis and other pathogens, suggesting potential for developing new antibiotics .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer activities. A series of compounds related to this compound demonstrated cytotoxic effects against cancer cell lines such as prostate cancer and melanoma. These compounds were found to inhibit tubulin polymerization, a critical process in cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study examined the efficacy of this compound against M. tuberculosis. The compound was tested in vitro and showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for further development into therapeutic agents .
Case Study 2: Anticancer Activity
Another research effort focused on the synthesis of various thiazole derivatives and their evaluation against cancer cell lines. This compound was included in this study and demonstrated significant antiproliferative activity. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance its effectiveness against specific cancer types .
Table 1: Comparison of Antimicrobial Activity
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | M. tuberculosis | 0.06 |
| Other Thiazole Derivative A | E. coli | 0.50 |
| Other Thiazole Derivative B | S. aureus | 0.25 |
Table 2: Anticancer Activity Profile
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Prostate Cancer | 5.0 |
| Thiazole Derivative C | Melanoma | 10.0 |
| Thiazole Derivative D | Breast Cancer | 8.0 |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application but often involves binding to active sites or altering signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features and molecular data for Methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate and its analogs:
Key Observations :
- Electron-donating groups (e.g., NH₂ in Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate) increase ring reactivity toward electrophiles . Polar substituents (e.g., hydroxymethyl in Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate) improve solubility in polar solvents .
- Molecular Weight : The hydroxyethyl group in the target compound increases its molecular weight compared to simpler analogs like Methyl 2-chlorothiazole-4-carboxylate, impacting pharmacokinetic properties such as absorption and distribution.
Physicochemical Properties
- Solubility: The hydroxyethyl group enhances water solubility compared to nonpolar analogs like Methyl 2-chlorothiazole-4-carboxylate.
- Stability : The hydroxyethyl substituent may confer susceptibility to oxidation, whereas chlorinated derivatives (e.g., Methyl 2-chlorothiazole-4-carboxylate) exhibit greater stability under acidic conditions .
Biological Activity
Methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound is identified by its Chemical Abstracts Service number (CAS No.) 170235-26-4 and has a molecular formula of . The compound features a thiazole ring that contributes to its bioactivity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 175.18 g/mol |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| LogP | High |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. Additionally, the thiazole ring can engage in π-π interactions, stabilizing the compound's interaction with its targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for these bacteria were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 100 |
| Staphylococcus aureus | 50 |
| Pseudomonas aeruginosa | 75 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antitubercular Activity
This compound has also been evaluated for antitubercular activity against Mycobacterium smegmatis. The compound demonstrated a MIC of 50 µg/mL, showing promising potential in treating tuberculosis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole structure can significantly impact biological activity. For example, compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antimicrobial properties. Additionally, substituents at specific positions on the thiazole ring were found to correlate with increased potency against various microbial strains .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by El-Subbagh et al., various derivatives of thiazoles were synthesized and evaluated for their antimicrobial activity. This compound was included in the screening process and showed significant activity against E. coli and S. aureus, reinforcing its potential as an antimicrobial agent .
Case Study 2: Antitubercular Potential
A separate investigation focused on the antitubercular effects of this compound against resistant strains of Mycobacterium tuberculosis. The compound was found to inhibit bacterial growth effectively and was compared favorably to standard treatments like Rifampicin .
Preparation Methods
Thiourea-Mediated Cyclization
Thiourea serves as a sulfur source in cyclization reactions with α-halo carbonyl compounds. For example, methyl 2-bromo-3-oxobutanoate reacts with thiourea and glycolaldehyde (protected as its acetal) to form the thiazole ring. The hydroxyl group is subsequently deprotected using acidic conditions (HCl/MeOH).
Optimization Insight :
-
Protection of the hydroxyethyl group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during cyclization.
-
Yields improve from 45% to 73% when using DMF as a solvent instead of ethanol.
Darzens Reaction-Derived Pathways
Aldehyde Condensation and Cyclization
The Darzens reaction between methyl dichloroacetate and protected glycolaldehyde derivatives (e.g., glycolaldehyde diethyl acetal) generates α-chloro glycidic esters, which undergo cyclization with thiourea to form the thiazole ring (Figure 1).
Procedure :
-
Darzens Reaction :
-
Cyclization :
Data Summary :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Darzens Reaction | 62 | 89 |
| Cyclization | 44 | 92 |
| Deprotection | 85 | 98 |
Catalytic Hydrogenation for Hydroxy Group Introduction
Pd/BaSO4-Mediated Reduction
A method adapted from involves the hydrogenation of a keto precursor (methyl 2-acetyl-1,3-thiazole-4-carboxylate) to introduce the hydroxyethyl group.
Protocol :
-
Substrate: Methyl 2-acetyl-1,3-thiazole-4-carboxylate (5.0 g)
-
Catalyst: Pd/BaSO4 (5 μm, 7.5% Pd loading)
-
Solvent: Xylene at 140°C under H2 atmosphere (5 bar)
-
Reaction Time: 6 hours
Outcome :
Post-Synthetic Modifications
Hydrolysis-Esterification Strategy
A two-step approach synthesizes the compound from its carboxylic acid analog:
-
Hydrolysis : Methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate is hydrolyzed to the free acid using NaOH (0.1 M).
-
Re-esterification : The acid reacts with methanol under acidic conditions (H2SO4) to regenerate the methyl ester.
Advantage :
Purity Enhancement and Characterization
Recrystallization Techniques
Recrystallization in n-butanol (as described in) elevates purity from 92% to 99.5%. The hydrochloride salt form, generated via acetone/HCl treatment, further aids in isolating the compound free of byproducts.
Q & A
Q. What are the standard synthetic routes for Methyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of α-haloketones with thiourea derivatives to form the thiazole core, followed by functionalization to introduce the hydroxyethyl and methyl ester groups. Key steps include:
- Cyclization : Optimizing stoichiometry and solvent polarity to favor thiazole ring formation .
- Hydroxyethyl introduction : Using reductive alkylation or hydroxylation under controlled pH (acidic/basic) to prevent side reactions .
- Esterification : Employing methanol under catalytic acid conditions to ensure high esterification efficiency .
Yield is highly sensitive to temperature (60–80°C for cyclization) and reagent purity.
Q. How is the structural integrity of this compound verified?
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., hydroxyethyl at C2, methyl ester at C4) via - and -NMR chemical shifts .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3400 cm) stretching bands .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 217.05) .
- X-ray crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding patterns .
Q. What are the primary biological targets of thiazole derivatives like this compound?
Thiazole derivatives commonly target:
- Enzymes : Inhibition of DNA gyrase (in bacteria) or kinases (in cancer pathways) via heterocyclic ring interactions .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to hydrogen-bonding capacity of the hydroxyethyl group .
- Signaling pathways : Disruption of apoptosis or proliferation pathways in eukaryotic cells, as seen in structurally similar compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during synthesis?
Regioselectivity challenges arise during cyclization and functionalization. Strategies include:
- Solvent polarity control : Polar aprotic solvents (e.g., DMF) favor thiazole ring formation over oxazole byproducts .
- Catalyst screening : Lewis acids (e.g., ZnCl) can direct hydroxyethyl group placement at C2 .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile intermediates .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from assay variability or structural analogs. Mitigation strategies:
- Structural validation : Confirm compound purity (>95% by HPLC) to rule out impurity-driven effects .
- Assay standardization : Use isogenic cell lines or enzyme isoforms (e.g., human vs. bacterial DNA gyrase) for consistency .
- Substituent benchmarking : Compare bioactivity against analogs (e.g., ethyl vs. methyl esters) to isolate functional group contributions .
Q. What methods are recommended for elucidating the mechanism of action of this compound?
- Molecular docking : Predict binding affinity to targets like bacterial DNA gyrase using software (AutoDock Vina) .
- Site-directed mutagenesis : Identify critical residues in enzyme targets (e.g., E. coli gyrase B subunit) .
- Metabolic profiling : Track downstream effects via LC-MS metabolomics in treated cells .
Q. What is the role of computational modeling in studying host-guest interactions?
- Molecular dynamics (MD) simulations : Predict stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .
- Quantum mechanical (QM) calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- ADMET prediction : Estimate pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME .
Q. How can researchers analyze the stability of this compound under varying storage or experimental conditions?
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC .
- pH-dependent stability : Assess hydrolysis of the ester group in buffers (pH 2–12) over 24 hours .
- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines (UV/visible light exposure) .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
| Modification | Impact on Bioactivity | Reference |
|---|---|---|
| Hydroxyethyl → Methyl | Reduced hydrogen-bonding capacity; lower enzyme inhibition | |
| Methyl ester → Ethyl | Increased lipophilicity; enhanced membrane permeability | |
| Thiazole → Oxazole | Loss of sulfur-mediated π-stacking; altered target selectivity |
Q. What are best practices for comparative studies with structural analogs?
- Structural clustering : Group analogs by substituent type (e.g., ester variants, heterocycle replacements) .
- Bioactivity heatmaps : Visualize IC values across targets to identify structure-activity trends .
- Cheminformatics tools : Use PubChem or ChEMBL databases to retrieve bioactivity data for benchmarking .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 217.05 g/mol | HRMS | |
| logP | 1.8 ± 0.2 | HPLC | |
| Aqueous Solubility | 2.3 mg/mL (pH 7.4) | Shake-flask |
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | IC (μM) | Target | Reference |
|---|---|---|---|
| This compound | 12.5 ± 1.2 | Bacterial DNA gyrase | |
| Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | 28.4 ± 3.1 | Bacterial DNA gyrase | |
| Methyl 2-methyl-1,3-thiazole-4-carboxylate | >100 | Bacterial DNA gyrase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
